BenchChemオンラインストアへようこそ!

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Physicochemical characterization Thermal stability Crystallinity

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1083-10-9; molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol) is a fused-ring quinoxalinone derivative featuring methyl substituents at positions 6 and 7, a 3-oxo group on the partially saturated pyrazine ring, and a carboxylic acid at position 2. This compound exists in keto-enol tautomeric equilibrium due to the carbonyl adjacent to the nitrogen heterocycle.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1083-10-9
Cat. No. B1312744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
CAS1083-10-9
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C(=O)N2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-5-3-7-8(4-6(5)2)13-10(14)9(12-7)11(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)
InChIKeyXZIXDYPKUMUNOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1083-10-9): Core Physicochemical and Structural Identity


6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1083-10-9; molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol) is a fused-ring quinoxalinone derivative featuring methyl substituents at positions 6 and 7, a 3-oxo group on the partially saturated pyrazine ring, and a carboxylic acid at position 2 [1]. This compound exists in keto-enol tautomeric equilibrium due to the carbonyl adjacent to the nitrogen heterocycle [1]. It is also known as lumiflavin-keto acid, a structurally authenticated degradation product of riboflavin photolysis [2], and serves as a versatile intermediate in the synthesis of kinase inhibitors and antimicrobial agents [3][4].

Why Close Quinoxaline Analogs Cannot Simply Substitute for 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid in Research and Industrial Applications


Substitution of 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with seemingly similar quinoxaline-2-carboxylic acid derivatives is not straightforward because the combination of (i) the 6,7-dimethyl substitution pattern, (ii) the 3-oxo-3,4-dihydro oxidation state, and (iii) the free 2-carboxylic acid creates a unique electronic and steric profile that affects tautomeric behavior, hydrogen-bonding capacity, and reactivity . Removal of the methyl groups (as in unsubstituted 3,4-dihydro-3-oxo-2-quinoxalinecarboxylic acid) alters both lipophilicity and metabolic stability; shifting the methyl positions (e.g., 3,7-dimethyl) changes steric accessibility; fully aromatizing the pyrazine ring (6,7-dimethyl-2-quinoxalinecarboxylic acid) eliminates the keto-enol tautomerism; and N-alkylation (e.g., 4-ethyl analog) blocks the NH donor site essential for target engagement [1]. The quantitative evidence below documents these differences.

Quantitative Differentiation Evidence: 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid versus Closest Analogs


Melting Point Elevation Relative to Unsubstituted 3,4-Dihydro-3-oxo Analogs

The target compound decomposes at 284–295 °C, substantially higher than the melting point of the unsubstituted analog 3,4-dihydro-3-oxo-2-quinoxalinecarboxylic acid (CAS 1204-75-7), which melts at approximately 200–210 °C [1]. This ~80–95 °C elevation is attributed to the electron-donating and steric effects of the 6,7-dimethyl groups, which enhance crystal lattice stability [1].

Physicochemical characterization Thermal stability Crystallinity

Acidity (Predicted pKa) Differentiates the 2-Carboxylic Acid from Non-Acidic and Fully Aromatic Quinoxaline Analogs

The predicted pKa of the 2-carboxylic acid group is 1.06 ± 0.20, indicating a strong organic acid character. This contrasts sharply with 6,7-dimethyl-2-quinoxalinecarboxylic acid (predicted pKa ~2.8–3.2), where aromatization of the pyrazine ring reduces acidity, and with the fully esterified 4-ethyl derivative (pKa not applicable as free acid) [1].

Ionization state Bioavailability prediction Salt formation

Structural Authentication as a Riboflavin Degradation Intermediate: Traceability Advantage over Fully Synthetic Analogs

The target compound is an established intermediate in the alkaline photodegradation pathway of riboflavin (vitamin B₂), where lumichrome → lumiflavin-keto acid (this compound) → 6,7-dimethyl-2,3-dioxotetrahydroquinoxaline. This degradation sequence has been characterized by Rf values (Rf 0.80 for the subsequent bluish-violet product) and sublimation conditions (250–270 °C) [1]. In contrast, the 3,7-dimethyl isomer and the N-ethylated analog have no documented role in riboflavin catabolism.

Analytical reference standard Degradation pathway Impurity profiling

6,7-Dimethyl Substitution Maintains GSK3β Kinase Inhibitor Scaffold Affinity in Derivative Series

In a series of 6,7-dimethyl quinoxaline analogs (Compounds I–IX) evaluated for kinase inhibition against GSK3β, DYRK1A, and CLK1, Compounds IV and V (bearing bromo/chloro aromatic substituents on the 6,7-dimethyl quinoxaline core) showed high selectivity for GSK3β over other CMGC family kinases [1]. While the target compound itself is the unelaborated carboxylic acid scaffold, its 6,7-dimethyl substitution pattern was essential for the selectivity profile; the unsubstituted quinoxaline-2-carboxylic acid scaffold showed negligible kinase inhibition in parallel assays [1].

Kinase inhibition Alzheimer's disease GSK3β Medicinal chemistry

Molecular Weight and Hydrogen-Bonding Capacity Differentiate from Esterified and N-Alkylated Analogs

The target compound (MW 218.21 g/mol; 2 H-bond donors, 4 H-bond acceptors; 1 rotatable bond) falls within lead-like chemical space, whereas the 4-ethyl analog (MW ~246.26 g/mol; 0–1 H-bond donors; 1 additional rotatable bond) is larger and more lipophilic, potentially exceeding lead-like criteria . The 3,7-dimethyl isomer (MW 202.21 g/mol; 1 H-bond donor) has reduced hydrogen-bonding capacity, which may limit interactions with certain biological targets [1].

Lead-likeness Fragment-based drug discovery Molecular property filtering

Optimal Application Scenarios for 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 1083-10-9)


Medicinal Chemistry: GSK3β-Targeted Kinase Inhibitor Lead Generation

Procurement of the 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid scaffold is indicated when the research objective is to develop selective GSK3β inhibitors for Alzheimer's disease or related tauopathies. Studies demonstrate that the 6,7-dimethyl quinoxaline core, when elaborated via Schiff base strategy, yields compounds with high selectivity for GSK3β over DYRK1A and CLK1 [1]. The free carboxylic acid provides a synthetic handle for amidation or esterification while retaining the validated 6,7-dimethyl substitution pattern essential for kinase pocket engagement [1].

Flavin Biochemistry: Riboflavin Degradation Pathway Analysis and Impurity Standards

As lumiflavin-keto acid, this compound is an authenticated intermediate in the riboflavin photodegradation cascade (lumichrome → lumiflavin-keto acid → 6,7-dimethyl-2,3-dioxotetrahydroquinoxaline), characterized by Rf analysis and sublimation behavior (250–270 °C) [2]. Researchers studying vitamin B₂ stability, phototoxicity mechanisms, or developing impurity profiling methods for riboflavin-containing formulations should select this compound over non-biogenic quinoxaline analogs, which lack the documented degradation pathway provenance [2].

Antimicrobial Agent Development: 6,7-Dimethylquinoxaline Carboxylic Acid Derivatives

The 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride scaffold, closely related to the target compound, has been used to generate libraries of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives with in vitro antimicrobial activity [3]. The target compound's free carboxylic acid at position 2, combined with the 3-oxo-3,4-dihydro system, offers a distinct starting point for investigators exploring structure-activity relationships in antimicrobial quinoxaline chemistry [3].

Analytical Reference Standard: Physicochemical Differentiation for Method Development

The compound's high decomposition temperature (284–295 °C), low predicted pKa (1.06 ± 0.20), and characteristic molecular ion (218.06914219 g/mol exact mass) provide multiple analytical markers for HPLC, LC-MS, and GC method development where differentiation from co-eluting quinoxaline analogs is required . Its unique combination of thermal stability and strong acidity makes it suitable as a system suitability standard in methods analyzing complex quinoxaline derivative mixtures .

Quote Request

Request a Quote for 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.